molecular formula C6H3ClI2 B1502108 2-Chloro-1,4-diiodobenzene CAS No. 79887-23-3

2-Chloro-1,4-diiodobenzene

Cat. No.: B1502108
CAS No.: 79887-23-3
M. Wt: 364.35 g/mol
InChI Key: NBHBJKWMZWADHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,4-diiodobenzene is an organic compound characterized by a benzene ring substituted with two iodine atoms and one chlorine atom. This compound is part of the halogenated aromatic hydrocarbons family and is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-diiodobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the iodination of 2-chlorobenzene using iodine in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction typically requires elevated temperatures and a solvent like acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-diiodobenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-chloro-1,4-dihydroxybenzene using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can convert the iodine atoms to hydrogen, resulting in 2-chloro-1,4-dimethylbenzene.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Various electrophiles and Lewis acids, such as ferric chloride (FeCl₃) for iodination.

Major Products Formed:

  • Oxidation: 2-chloro-1,4-dihydroxybenzene

  • Reduction: 2-chloro-1,4-dimethylbenzene

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

2-Chloro-1,4-diiodobenzene is utilized in several scientific research areas, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in studies involving halogenated aromatic compounds and their biological effects.

  • Industry: It is employed in the production of liquid crystal display (LCD) chemicals and polarizing films.

Mechanism of Action

2-Chloro-1,4-diiodobenzene is similar to other halogenated benzene derivatives, such as 1,4-dibromobenzene and 1,4-dichlorobenzene. its unique combination of chlorine and iodine atoms provides distinct chemical properties and reactivity. The presence of iodine atoms makes it more reactive in certain substitution reactions compared to its bromo- and chloro- counterparts.

Comparison with Similar Compounds

  • 1,4-Dibromobenzene

  • 1,4-Dichlorobenzene

  • 1,4-Diiodobenzene

  • 2,6-Diiodobenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-chloro-1,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHBJKWMZWADHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695712
Record name 2-Chloro-1,4-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-23-3
Record name 2-Chloro-1,4-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,4-diiodobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,4-diiodobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,4-diiodobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,4-diiodobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1,4-diiodobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,4-diiodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.